molecular formula C20H16 B8263381 2-Methyl-7-(1-naphthyl)indene CAS No. 154380-68-4

2-Methyl-7-(1-naphthyl)indene

Cat. No.: B8263381
CAS No.: 154380-68-4
M. Wt: 256.3 g/mol
InChI Key: VQSMDEGMFQYKRS-UHFFFAOYSA-N
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Description

2-Methyl-7-(1-naphthyl)indene is an organic compound belonging to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a five-membered ring The presence of a methyl group at the second position and a naphthyl group at the seventh position makes this compound unique

Scientific Research Applications

2-Methyl-7-(1-naphthyl)indene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its potential medicinal properties, including anti-inflammatory and anticancer activities, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-(1-naphthyl)indene can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-7-(1-naphthyl)indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism by which 2-Methyl-7-(1-naphthyl)indene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole
  • 1-(1-naphthylmethyl)indene
  • Naphthoylindoles

Comparison: 2-Methyl-7-(1-naphthyl)indene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

1-(2-methyl-3H-inden-4-yl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-14-12-16-8-5-11-19(20(16)13-14)18-10-4-7-15-6-2-3-9-17(15)18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSMDEGMFQYKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C(=CC=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473217
Record name 2-Methyl-7-(1-naphthyl)indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154380-68-4
Record name 2-Methyl-7-(1-naphthyl)indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude product was taken up in 200 cm3 of toluene, 0.5 g of p-toluene sulfonic acid was added, the reaction mixture was refluxed for 2 hours on a water separator and washed 3 times with 50 cm3 of saturated aqueous NaHCO3 solution, and the solvent was removed in vacuo. Filtration through 200 g of silica gel (hexane/methylene chloride) gave 10 g (86%) of 22 as a colorless oil.
[Compound]
Name
crude product
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0 (± 1) mol
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0.5 g
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0 (± 1) mol
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200 mL
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Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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